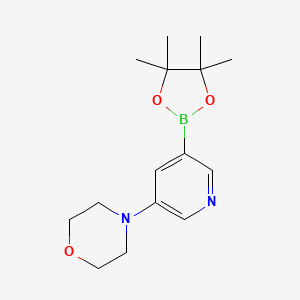
3-Bromo-5-(4-(chloromethyl)piperidin-1-ylsulfonyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(4-(chloromethyl)piperidin-1-ylsulfonyl)pyridine: is a complex organic compound with the molecular formula C11H14BrClN2O2S and a molecular weight of 353.66 g/mol . This compound is characterized by the presence of a bromine atom at the third position of the pyridine ring, a chloromethyl group attached to a piperidine ring, and a sulfonyl group linking the piperidine and pyridine rings. It is used in various chemical and pharmaceutical research applications due to its unique structural features.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(4-(chloromethyl)piperidin-1-ylsulfonyl)pyridine typically involves multiple steps:
Sulfonylation: The sulfonyl group can be introduced by reacting the brominated pyridine with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Piperidine Functionalization: The piperidine ring is then functionalized with a chloromethyl group through nucleophilic substitution reactions using chloromethyl methyl ether or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common for this specific compound.
Coupling Reactions: The bromine atom on the pyridine ring can be involved in cross-coupling reactions such as Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds with various boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Cross-Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or dimethylformamide (DMF).
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or secondary amines.
Coupling Products: Various biaryl compounds or other complex structures formed through cross-coupling reactions.
科学的研究の応用
3-Bromo-5-(4-(chloromethyl)piperidin-1-ylsulfonyl)pyridine is utilized in several research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: In the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Industry: Used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 3-Bromo-5-(4-(chloromethyl)piperidin-1-ylsulfonyl)pyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites on target proteins. The presence of the sulfonyl group can enhance its binding affinity and specificity through hydrogen bonding and electrostatic interactions.
類似化合物との比較
Similar Compounds
3-Bromo-5-(4-methylpiperidin-1-ylsulfonyl)pyridine: Similar structure but lacks the chloromethyl group, which affects its reactivity and applications.
3-Chloro-5-(4-(chloromethyl)piperidin-1-ylsulfonyl)pyridine: Substitution of bromine with chlorine, leading to different reactivity patterns.
5-(4-(Chloromethyl)piperidin-1-ylsulfonyl)pyridine: Lacks the bromine atom, which limits its use in cross-coupling reactions.
Uniqueness
The unique combination of bromine, chloromethyl, and sulfonyl groups in 3-Bromo-5-(4-(chloromethyl)piperidin-1-ylsulfonyl)pyridine provides it with distinct reactivity and versatility in synthetic chemistry. This makes it a valuable intermediate for the development of novel compounds with potential therapeutic applications.
特性
IUPAC Name |
3-bromo-5-[4-(chloromethyl)piperidin-1-yl]sulfonylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClN2O2S/c12-10-5-11(8-14-7-10)18(16,17)15-3-1-9(6-13)2-4-15/h5,7-9H,1-4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFWMACQRXWSSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCl)S(=O)(=O)C2=CC(=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
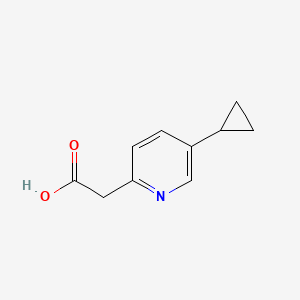


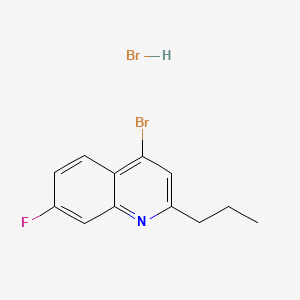

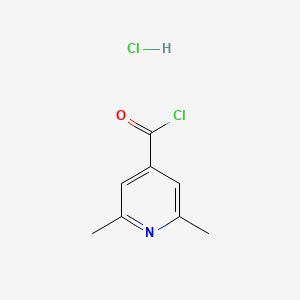
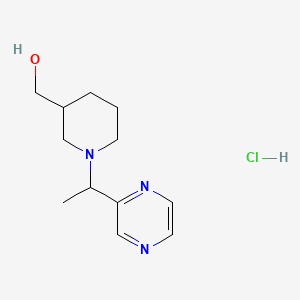
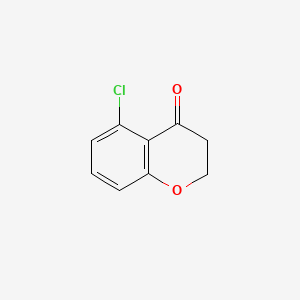



![8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B599112.png)
